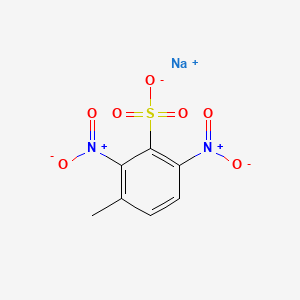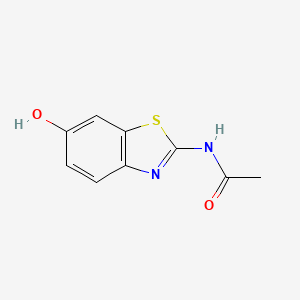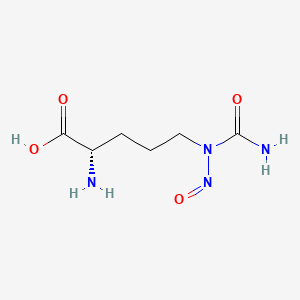
Nitroso-L-citrulline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroso-L-citrulline is a derivative of the amino acid L-citrulline, characterized by the presence of a nitroso group. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. The nitroso group imparts unique chemical properties to the molecule, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitroso-L-citrulline can be synthesized through the N-hydroxylation of Nω-methyl-Nω-L-arginine, followed by the action of specific N-oxygenases. For instance, the enzyme SznF catalyzes the formation of Nδ-hydroxy-Nω’-methyl-Nω-nitroso-L-citrulline from Nω-methyl-Nω-L-arginine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the enzymatic reaction conditions to maximize yield. This could include the use of bioreactors to maintain a controlled environment for the enzymatic processes.
Análisis De Reacciones Químicas
Types of Reactions: Nitroso-L-citrulline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitroso-L-citrulline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in nitric oxide metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular health due to its involvement in nitric oxide production.
Mecanismo De Acción
The primary mechanism of action of Nitroso-L-citrulline involves its role in the nitric oxide (NO) synthesis pathway. Nitric oxide synthases (NOS) catalyze the conversion of L-arginine to L-citrulline and NO. This compound can act as an intermediate in this pathway, influencing the production of NO, which is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
Comparación Con Compuestos Similares
L-citrulline: A non-essential amino acid involved in the urea cycle and NO production.
L-arginine: A precursor to NO and L-citrulline, widely used for its cardiovascular benefits.
Nitroso-arginine: Another nitroso derivative involved in NO metabolism.
Uniqueness: Nitroso-L-citrulline is unique due to its specific role as an intermediate in the NO synthesis pathway, which distinguishes it from other similar compounds. Its nitroso group imparts distinct chemical reactivity, making it valuable for specific biochemical and pharmacological applications .
Propiedades
Número CAS |
42713-66-6 |
|---|---|
Fórmula molecular |
C6H12N4O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[carbamoyl(nitroso)amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O4/c7-4(5(11)12)2-1-3-10(9-14)6(8)13/h4H,1-3,7H2,(H2,8,13)(H,11,12)/t4-/m0/s1 |
Clave InChI |
IGVHCIMYWZQFFC-BYPYZUCNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN(C(=O)N)N=O |
SMILES canónico |
C(CC(C(=O)O)N)CN(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
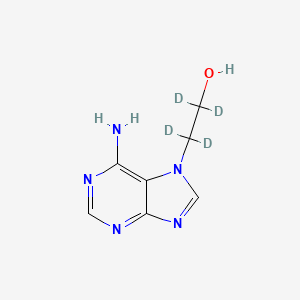
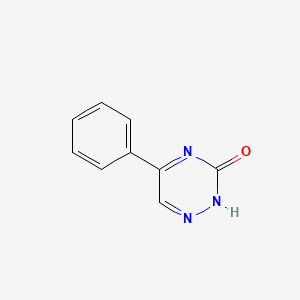
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
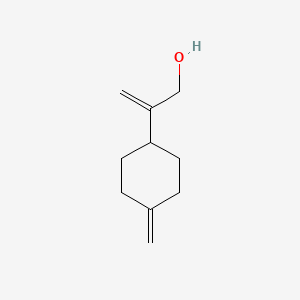
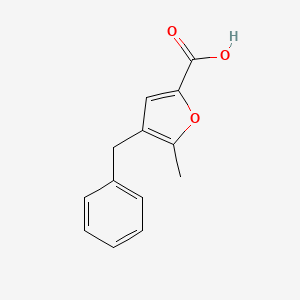
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
